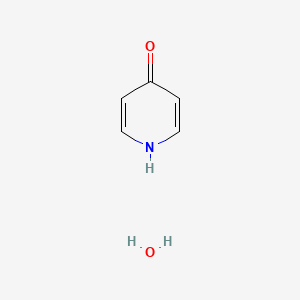

4-Pyridinol hydrate

CAS No.: 158868-14-5

Cat. No.: VC7950406

Molecular Formula: C5H7NO2

Molecular Weight: 113.11 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 158868-14-5 |

|---|---|

| Molecular Formula | C5H7NO2 |

| Molecular Weight | 113.11 g/mol |

| IUPAC Name | 1H-pyridin-4-one;hydrate |

| Standard InChI | InChI=1S/C5H5NO.H2O/c7-5-1-3-6-4-2-5;/h1-4H,(H,6,7);1H2 |

| Standard InChI Key | ASQDNEVKDRVHHS-UHFFFAOYSA-N |

| SMILES | C1=CNC=CC1=O.O |

| Canonical SMILES | C1=CNC=CC1=O.O |

Introduction

Structural and Molecular Characteristics

4-Pyridinol hydrate exists as a tautomeric equilibrium between the keto (4-pyridone) and enol (4-hydroxypyridine) forms. In aqueous solutions, the keto form predominates, while the enol form is favored in non-polar solvents or the gas phase . The hydrate structure stabilizes via hydrogen bonding between the hydroxyl group and water, as evidenced by X-ray crystallography .

Table 1: Key Molecular Properties

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C₅H₇NO₂ | |

| Molecular Weight | 113.12 g/mol | |

| pKa (20°C) | 3.2 | |

| Melting Point | 150–151°C (anhydrous form) | |

| Density | 1.1418 (estimate) |

Synthesis and Industrial Production

Synthetic Routes

4-Pyridinol hydrate is synthesized via hydrolysis of 4-chloropyridine using sodium hydroxide:

The product is recrystallized to obtain the hydrate form. Industrial-scale production involves controlled chlorination and hydrolysis of pyridine derivatives, optimized for high yield (>95%) .

Biocatalytic Pathways

In Arthrobacter sp. IN13, 4-hydroxypyridine is metabolized via a flavin-dependent monooxygenase (KpiA), producing 3,4-dihydroxypyridine, which undergoes oxidative ring-opening . This pathway highlights its biodegradability and potential environmental applications.

Physicochemical Properties

Thermodynamic Data

The enthalpy of formation (ΔfH°) for solid 4-pyridinol is -35.6 ± 0.2 kcal/mol, while the gas-phase value is -7.2 ± 1.3 kcal/mol . These values underscore its stability in condensed phases.

Table 2: Thermodynamic Parameters

Solubility and Reactivity

The compound is soluble in polar solvents like DMSO and methanol . Its reactivity is pH-dependent: protonation occurs below pH 5, while hydration dominates at neutral to alkaline conditions .

Chemical Reactions and Mechanisms

Oxidation and Reduction

-

Oxidation: 4-Pyridinol converts to 4-pyridone using KMnO₄:

-

Reduction: Sodium borohydride reduces it to 4-pyridylmethanol.

Coordination Chemistry

4-Pyridinol hydrate acts as a ligand, forming complexes with transition metals. For example, silver coordination polymers synthesized via hydro(solvato)thermal methods exhibit photocatalytic activity .

Applications in Research and Industry

Pharmaceutical Intermediates

It serves as a precursor for radiocontrast agents (e.g., diodone) and herbicides (e.g., pyrichlor) . Derivatives like fluridone are aquatic herbicides targeting invasive species .

Environmental Chemistry

As a model compound, 4-pyridinol hydrate aids in studying photodegradation pathways of aquatic contaminants, revealing half-lives of 12–48 hours under UV exposure .

Table 3: Industrial Applications

| Sector | Use Case | Reference |

|---|---|---|

| Agriculture | Herbicide synthesis | |

| Medicine | Radiocontrast agent production | |

| Catalysis | Silver nanoparticle synthesis |

Comparative Analysis with Analogues

Positional Isomers

-

2-Hydroxypyridine: Higher acidity (pKa = 0.8) due to intramolecular hydrogen bonding .

-

3-Hydroxypyridine: Lower thermal stability (ΔfH° = -32.1 kcal/mol) .

4-Pyridone vs. 4-Pyridinol Hydrate

The hydrate exhibits greater water solubility (>100 mg/mL) compared to the anhydrous form (~50 mg/mL) .

Future Research Directions

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume